1H-1,2,3-Triazolo[4,5-b]pyridine
Overview
Description
1H-1,2,3-Triazolo[4,5-b]pyridine belongs to the class of triazolopyridine . It reacts with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .
Synthesis Analysis
1H-1,2,3-Triazolo[4,5-b]pyridine may be used as a starting reagent in the synthesis of 2,4,8,10-tetranitro-5H-pyrido[3″,2″:4′,5′][1,2,3]triazolo[1′,2′:1,2][1,2,3]-triazolo[5,4-b]-pyridin-6-ium inner salt . It can also be used in pesticide synthesis and as an entry to mesoionic heteropentalene derivatives .
Molecular Structure Analysis
The molecular formula of 1H-1,2,3-Triazolo[4,5-b]pyridine is C5H4N4 . Its molecular weight is 120.1121 . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
1H-1,2,3-Triazolo[4,5-b]pyridine reacts with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .
Physical And Chemical Properties Analysis
The melting point of 1H-1,2,3-Triazolo[4,5-b]pyridine is 208 °C (dec.) (lit.) . Its empirical formula (Hill Notation) is C5H4N4 .
Scientific Research Applications
Molecular Structure and Vibrational Dynamics
- Study of Molecular Structure and Vibrational Energy Levels: Research by Lorenc et al. (2007) focused on the molecular structure and vibrational energy levels of 1H-1,2,3-Triazolo[4,5-b]pyridine, utilizing density functional theory (DFT) to determine the molecular structure and vibrational characteristics. The study highlighted the significance of hydrogen bond formation in stabilizing the structure of triazolo[4,5-b]pyridines and how methyl substitution influences the proton position of the NH group at the triazole unit (Lorenc et al., 2007).
Synthesis and Derivative Formation
- Facile Synthesis of Derivatives: Ibrahim et al. (2011) demonstrated the synthesis of 1,2,3-Triazolo[4,5-b]pyridine derivatives through cyanoacetylation reactions, emphasizing the ease of synthesis and potential for creating a range of derivatives (Ibrahim et al., 2011).
Raman Spectroscopy and Surface Interactions
- Surface-Enhanced Raman Spectroscopy: Pergolese and Bigotto (2001) explored the surface-enhanced Raman spectra of 1H-1,2,3-Triazolo[4,5-b]pyridine on silver sols, providing insights into how this compound interacts with metal surfaces. Their research is pivotal for understanding the electronic and structural characteristics of triazolo[4,5-b]pyridines in contact with metals (Pergolese & Bigotto, 2001).
Crystal and Molecular Structures
- X-Ray Diffraction and DFT Studies: The work of Dymińska et al. (2017) involved X-ray diffraction and DFT studies to determine the crystal and molecular structures of triazolo[4,5-c]pyridine derivatives. Their research offers detailed insights into the physical structure and molecular interactions of these compounds (Dymińska et al., 2017).
Synthetic Applications and Pharmaceutical Relevance
- Potential in Pharmaceutical Chemistry: Shokoohian et al. (2019) highlighted the use of 1,2,4-triazolo[1,5-a]pyridine derivatives in pharmaceutical chemistry, emphasizing their biological activities and potential applications in the synthesis of various heterocyclic compounds (Shokoohian et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2H-triazolo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-4-5(6-3-1)8-9-7-4/h1-3H,(H,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNDBXJTIJKJPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181744 | |
Record name | 1H-1,2,3-Triazolo(4,5-b)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,2,3-Triazolo[4,5-b]pyridine | |
CAS RN |
273-34-7 | |
Record name | 1H-1,2,3-Triazolo(4,5-b)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 273-34-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64288 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-1,2,3-Triazolo(4,5-b)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,2,3-Triazolo[4,5-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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